2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
The compound “2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide” is a research product1. It has a molecular formula of C27H23FN4O3S and a molecular weight of 502.561.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s likely that its synthesis involves complex organic chemistry reactions, possibly including the formation of the imidazo[1,2-c]quinazolin ring system and the introduction of the fluorophenyl, methoxyphenyl, and methylsulfanyl groups.Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 2H-imidazo[1,2-c]quinazolin-2-yl ring system, a fluorophenyl group, a methoxyphenyl group, and a methylsulfanyl group1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely that it could participate in various organic reactions, particularly those involving its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Unfortunately, I couldn’t find detailed information on these properties.Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazoline derivatives, including those with specific substituents such as fluorophenyl and methoxyphenyl groups, have been synthesized through various chemical reactions, showcasing the versatility of these compounds in chemical synthesis. For example, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines demonstrates the chemical reactivity and potential for generating diverse derivatives starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids (R. Al-Salahi, 2010).
Potential Therapeutic Applications
Several studies have highlighted the potential therapeutic applications of quinazoline derivatives, including anti-ulcerogenic, anti-inflammatory, and analgesic activities. For instance, novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and Anti-Ulcerative colitis activities, showing significant efficacy in preclinical models (F. Alasmary et al., 2017). Additionally, quinazolin-4(3H)-ones derivatives have been investigated for their analgesic and anti-inflammatory activities, further underscoring the potential of quinazoline derivatives in developing new therapeutic agents (V. Alagarsamy et al., 2011).
Analytical and Diagnostic Applications
Quinazoline derivatives have also found applications in analytical chemistry, as demonstrated by the development of sensitive electrochemical sensors based on nanocomposite materials for the voltammetric determination of various compounds (H. Karimi-Maleh et al., 2014). This indicates the potential of quinazoline derivatives in enhancing the sensitivity and specificity of analytical methods.
Safety And Hazards
The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemical compounds with appropriate safety precautions.
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. It could also be interesting to explore its potential applications in various fields, depending on its specific properties and effects.
Please note that this analysis is based on the limited information available and might not be fully accurate or complete. For a more comprehensive analysis, it would be necessary to consult the scientific literature and conduct further research.
properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-35-20-12-8-17(9-13-20)15-29-24(33)14-23-26(34)32-25(30-23)21-4-2-3-5-22(21)31-27(32)36-16-18-6-10-19(28)11-7-18/h2-13,23H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFDVRADMNUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
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